Product packaging for Scandium sulfide(Cat. No.:CAS No. 12166-29-9)

Scandium sulfide

Cat. No.: B085120
CAS No.: 12166-29-9
M. Wt: 186.1 g/mol
InChI Key: KAYAWNAUDDJSHN-UHFFFAOYSA-N
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Description

Scandium Sulfide (Sc2S3) is a high-purity, yellow crystalline powder valued in advanced materials research for its thermal stability and unique electronic properties. It is synthesized through high-temperature reactions, such as from scandium oxide and hydrogen sulfide or via CS2 sulfurization . This compound shows significant promise in several cutting-edge research domains. In energy storage, first-principles studies identify layered ScS2 derivatives as promising cathode materials for Li-ion and post-Li-ion batteries, offering high voltage and a theoretical reversible capacity of 182.99 mA h g⁻¹, competitive with LiCoO2 . For thermoelectric applications, scandium and other rare-earth sulfides are investigated for their low thermal conductivity and high electrical conductivity, making them candidates for efficient thermal energy conversion . Furthermore, this compound is applied in optoelectronics and photonics, serving as a component in phosphors for display technologies, light-emitting diodes (LEDs), and laser diodes . Its high thermal stability also makes it suitable for incorporation into advanced ceramics . This product is intended For Research Use Only. It is strictly for laboratory research purposes and not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula S3Sc2 B085120 Scandium sulfide CAS No. 12166-29-9

Properties

IUPAC Name

scandium(3+);trisulfide
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InChI

InChI=1S/3S.2Sc/q3*-2;2*+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KAYAWNAUDDJSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[S-2].[S-2].[Sc+3].[Sc+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

S3Sc2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923918
Record name Discandium trisulphide
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Molecular Weight

186.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Black odorless powder-like solid; [MSDSonline]
Record name Scandium sulfide
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CAS No.

12166-29-9
Record name Scandium sulfide (Sc2S3)
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Record name Scandium sulfide (Sc2S3)
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Record name Discandium trisulphide
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Synthetic Methodologies and Growth Techniques of Scandium Sulfides

High-Temperature Solid-State Reactions

High-temperature solid-state reaction is a conventional and widely used method for synthesizing scandium sulfides. This technique typically involves the direct reaction of elemental scandium and sulfur at elevated temperatures. ontosight.ai However, this direct combination often yields scandium monosulfide (ScS) rather than the sesquisulfide (Sc2S3). wikipedia.org

A common variation of this method involves heating scandium(III) oxide (Sc2O3) in a stream of hydrogen sulfide (B99878) (H2S) gas within a graphite (B72142) crucible. This process is carried out at temperatures of 1550 °C or higher for several hours to facilitate the conversion. wikipedia.org The resulting crude product can then be purified through chemical vapor transport. wikipedia.org Another approach within solid-state synthesis is reacting stoichiometric mixtures of elements or binary sulfides at high temperatures, though this can require multiple grinding and annealing steps to achieve a homogenous product. rsc.org High-temperature vaporization studies have also been conducted on defect scandium monosulfide phases. aip.org

ParameterValueReference
ReactantsScandium(III) oxide, Hydrogen sulfide wikipedia.org
Temperature≥ 1550 °C wikipedia.org
Duration2–3 hours wikipedia.org
PurificationChemical vapor transport at 950 °C wikipedia.org

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) represents a more sophisticated technique for the synthesis of scandium sulfide, offering potential for producing high-quality thin films and crystalline materials. ontosight.aiheegermaterials.com In this method, volatile precursors of scandium and sulfur are introduced into a reaction chamber where they decompose and react to form this compound on a substrate.

One approach involves the reaction of scandium(III) chloride (ScCl3) with dry hydrogen sulfide (H2S) at elevated temperatures. wikipedia.org The general reaction is: 2 ScCl3 + 3 H2S → Sc2S3 + 6 HCl wikipedia.org

While detailed research on the CVD of this compound specifically is somewhat limited in the provided results, the successful deposition of related materials like aluminum scandium nitride (AlScN) via Metal-Organic Chemical Vapor Deposition (MOCVD) highlights the potential of this family of techniques. aip.org The MOCVD process utilizes metal-organic precursors, which can offer advantages in terms of precursor volatility and process control. aip.org For instance, tris-cyclopentadienyl-scandium (Cp3Sc) has been used as a scandium source in MOCVD, although its low vapor pressure presents challenges. aip.org

Sulfidation Reactions from Precursors

Sulfidation of scandium-containing precursors is a key strategy for producing scandium sulfides. This involves reacting a scandium compound, most commonly the oxide, with a sulfur-containing reagent.

Sulfidation of Scandium Oxides

The conversion of scandium(III) oxide (Sc2O3) to this compound is a frequently employed synthetic route. wikipedia.orgmit.edu This process can be carried out using various sulfurizing agents under different conditions. One method involves reacting scandium oxide with elemental sulfur gas at high temperatures. mit.edu For example, Sc2O3 can be reacted with sulfur gas at a partial pressure of 0.1 to 0.5 atm in a graphite packed bed reactor at 1350 °C for 2 hours. mit.edu

Another established method is the sulfidation of scandium oxide using hydrogen sulfide (H2S) gas at high temperatures, often in the presence of carbon (carbothermal sulfidation). wikipedia.orgvulcanchem.com The reaction with H2S is typically performed at temperatures of 1550 °C or higher. wikipedia.org The presence of carbon can facilitate the reduction and sulfidation process. vulcanchem.com A transient oxysulfide phase, Sc2O2S, can sometimes be formed during these reactions. researchgate.net

PrecursorSulfurizing AgentTemperatureDurationReference
Scandium(III) oxideElemental Sulfur Gas1350 °C2 hours mit.edu
Scandium(III) oxideHydrogen Sulfide≥ 1550 °C2-3 hours wikipedia.org
Scandium(III) oxideCarbon Disulfide Gas1473 K (1200 °C)7.2 ks (2 hours) researchgate.net

Use of Carbon Disulfide (CS2) as Sulfurizing Agent

Carbon disulfide (CS2) is a potent sulfurizing agent that can be used to convert scandium oxide to this compound. researchgate.net The reaction is typically carried out by passing a mixture of argon and CS2 gas over scandium oxide at elevated temperatures. researchgate.net Research has shown that at 1473 K (1200 °C), a significant portion of the scandium oxide can be converted to Sc2S3 within 7.2 ks (2 hours). researchgate.net

The use of CS2 can be advantageous as it is a powerful reagent, but controlling the reaction to avoid undesirable side products can be challenging. researchgate.net The reaction equation for the sulfidation of a generic rare earth oxide (RE2O3) with CS2 is: 2 RE2O3 + 3CS2 → 2RE2S3 + 3CO2 researchgate.net

Atomically Mixed Precursor Synthesis for Quaternary Sulfides

A novel approach for synthesizing complex sulfides, including quaternary systems, involves the use of atomically-mixed precursors. rsc.orgosti.gov This method is particularly useful for producing compounds that are difficult to obtain through traditional solid-state reactions due to differences in the reactivity of the elemental components. rsc.org

The technique involves arc-melting the refractory components (e.g., rare-earth metal, transition metal, and a tetrel element like silicon) to form a homogenous, atomically-mixed precursor. rsc.orgosti.gov This precursor then readily reacts with sulfur at lower temperatures than conventional methods to form the target quaternary sulfide. rsc.org For instance, this method has been successfully used to synthesize a large family of (RE)6(TM)x(Tt)2S14 compounds. rsc.org While attempts to synthesize Sc6(TM)xSi2S14 using this method resulted in binary sulfides, the approach has proven effective for other rare-earth elements and highlights a promising direction for complex sulfide synthesis. rsc.org

Single Crystal Growth Techniques for Scandium Sulfides

The growth of single crystals of scandium sulfides is crucial for the detailed characterization of their intrinsic physical properties. Various techniques can be employed for this purpose. Chemical vapor transport is one method used to purify and grow crystals of Sc2S3, using iodine as the transport agent at around 950 °C. wikipedia.org

For more complex systems like the quaternary sulfide FeSc2S4, a traveling solvent growth method has been successfully employed to produce millimeter-scale single crystals. arxiv.orgresearchgate.net This technique allows for the growth of high-quality, stoichiometric crystals suitable for detailed structural and physical property measurements. arxiv.org General crystal growth methods like the Czochralski, Bridgman, and floating zone techniques are also available for producing high-purity single crystals of elements like scandium, and could potentially be adapted for its compounds. americanelements.com

CompoundGrowth TechniqueKey FeatureReference
Sc2S3Chemical Vapor TransportPurification and crystal growth wikipedia.org
FeSc2S4Traveling Solvent GrowthGrowth of mm-scale single crystals arxiv.orgresearchgate.net

Advanced Structural Characterization and Analysis of Scandium Sulfides

X-ray Diffraction (XRD) Studies

X-ray diffraction is a fundamental and powerful technique for the structural analysis of crystalline materials like scandium sulfides. It relies on the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystal lattice. carleton.edu This interaction produces a unique diffraction pattern that serves as a fingerprint of the material's crystal structure.

Powder X-ray diffraction (PXRD) is an essential technique for the initial characterization of polycrystalline scandium sulfide (B99878) samples. creative-biostructure.com It is highly effective for identifying the crystalline phases present in a sample by comparing the experimental diffraction pattern to known patterns in crystallographic databases. ncl.ac.uk Beyond phase identification, PXRD is instrumental in the precise determination of the lattice parameters of the unit cell. creative-biostructure.com

For instance, scandium(III) sulfide (Sc₂S₃) has been identified using PXRD, confirming its orthorhombic crystal structure. wikipedia.orgresearchgate.netresearchgate.net The analysis of the diffraction pattern allows for the calculation of the lattice constants. One of the primary applications of PXRD is to confirm the phase purity of synthesized scandium sulfide materials. mdpi.com For example, in the synthesis of Sc₂S₃, PXRD can verify the absence of precursor materials or other this compound phases like scandium monosulfide (ScS). chemicalbook.comchemicalbook.com

Detailed analysis of PXRD data, often through methods like Rietveld refinement, can yield precise lattice parameters. For Sc₂S₃, which crystallizes in the orthorhombic Fddd space group, the lattice constants have been determined as follows: chemicalbook.commaterialsproject.org

This compound CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)
Sc₂S₃OrthorhombicFddd10.417.3822.05

This table presents typical lattice parameters for Scandium(III) sulfide as determined by PXRD.

For a more detailed and precise structural determination, single-crystal X-ray diffraction (SCXRD) is the definitive method. carleton.edumdpi.com This technique uses a single, well-ordered crystal, which allows for the collection of a three-dimensional diffraction dataset. From this data, the precise atomic positions within the unit cell, as well as bond lengths and angles, can be determined with high accuracy. uhu-ciqso.es

SCXRD studies have been crucial in elucidating the complex crystal structure of Sc₂S₃. wikipedia.org It confirmed that the structure is a derivative of the rock salt (NaCl) structure, where the sulfide anions form a cubic close-packed array. wikipedia.orgchemicalbook.com The scandium cations occupy two-thirds of the octahedral interstitial sites, leading to an ordered arrangement of vacancies. wikipedia.orgchemicalbook.com This ordering results in a large orthorhombic unit cell. wikipedia.orgchemicalbook.com

The refined structural data from SCXRD provides a detailed picture of the coordination environment of the atoms. In Sc₂S₃, there are two distinct crystallographic sites for the scandium atoms. Each scandium atom is octahedrally coordinated to six sulfur atoms. materialsproject.org The bond distances between scandium and sulfur atoms have been precisely measured, with Sc-S bond lengths typically ranging from 2.56 to 2.61 Å. materialsproject.org

ParameterValue
Crystal SystemOrthorhombic
Space GroupFddd
Sc-S Bond Distances2.56-2.61 Å
Scandium CoordinationOctahedral (ScS₆)
Sulfur CoordinationRectangular see-saw-like (to four Sc³⁺ atoms)

This interactive table summarizes the refined structural details of Sc₂S₃ obtained from SCXRD studies. materialsproject.org

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameters

Electron Microscopy Techniques

Electron microscopy offers complementary information to X-ray diffraction by providing direct visualization of the material's morphology, nanoscale features, and even atomic arrangements.

Scanning electron microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials. wikipedia.orgiitg.ac.in It works by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, primarily secondary electrons, which provide information about the surface features. iitg.ac.inazooptics.com

In the study of scandium sulfides, SEM is used to characterize the size, shape, and aggregation of crystalline particles. researchgate.netkirensky.ru For example, SEM analysis of synthesized Sc₂S₃ powders can reveal the morphology of the crystals, which can be influenced by the synthesis method. researchgate.netresearchgate.net This information is valuable for understanding the reaction mechanisms and for controlling the physical properties of the material. Back-scattered electron (BSE) imaging in SEM can also provide compositional contrast, helping to identify different phases within a sample based on atomic number differences. mdpi.com

Transmission electron microscopy (TEM) provides much higher resolution imaging than SEM, capable of revealing nanoscale features and crystal lattice defects. nanoscience.comthermofisher.com In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interactions of the electrons with the material form an image. nih.gov

TEM studies of scandium sulfides can provide insights into their internal structure, including the presence of dislocations, stacking faults, and other crystalline imperfections. acs.org High-resolution TEM (HRTEM) can even visualize the atomic lattice, providing direct evidence of the crystal structure and any local deviations or disordering. researchgate.net For instance, an electron microscope examination of scandium sesquisulfide has been used to study its mode of disordering when subjected to the electron beam. materialsproject.org The technique is also invaluable for characterizing nanostructured scandium sulfides, allowing for the direct measurement of nanoparticle size and the observation of their crystal structure. acs.orgresearchgate.net

Aberration-corrected scanning transmission electron microscopy (STEM) represents a significant advancement in electron microscopy, enabling imaging with sub-angstrom resolution. nist.govethz.chnih.gov By correcting for the spherical aberration of the electron lenses, STEM can produce an extremely fine electron probe, allowing for atomic-resolution imaging and chemical analysis. toray-research.co.jpdoi.org

In the context of scandium sulfides, aberration-corrected STEM can be used to visualize individual atomic columns within the crystal lattice. This capability is particularly useful for studying the arrangement of vacancies in Sc₂S₃ and for identifying the precise location of dopant or impurity atoms. berkeley.edu Furthermore, when combined with techniques like energy-dispersive X-ray spectroscopy (EDX) or electron energy-loss spectroscopy (EELS), STEM can provide elemental maps at the atomic scale, correlating the structural features with the chemical composition. nist.gov This level of detail is crucial for understanding the structure-property relationships in advanced this compound materials. berkeley.edu

Transmission Electron Microscopy (TEM) for Nanoscale Features and Disordering

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, serves as a powerful tool for probing the molecular and lattice vibrations within scandium sulfides. These methods provide a "fingerprint" unique to the compound's structure, revealing details about bonding, symmetry, and local coordination environments. nanografi.comnasa.gov

Raman Spectroscopy for Local Structure and Vibrational Modes

Raman spectroscopy is an inelastic light scattering technique that provides information on the vibrational modes of a material, which are sensitive to the local structure and chemical bonding. coherent.com It is particularly effective for studying the low-frequency lattice/phonon modes that constitute a "structural fingerprint." coherent.com

In the study of scandium-containing sulfides, Raman spectroscopy has been employed to verify variations in the local structure. For instance, in complex sulfides like Scandium Copper Sulfide (ScCuS₂), the calculated vibrational modes have been shown to correspond to vibrations of CuS₄ tetrahedra and Sc-S layers, even though the broader structure contains ScS₆ octahedra-like units. researchgate.net This demonstrates the technique's ability to distinguish between different structural motifs within a single compound. The analysis of Raman spectra, often aided by theoretical calculations, allows for the assignment of specific bands to stretching and bending modes of the Sc-S bonds, providing direct insight into the local coordination and crystal lattice dynamics.

CompoundStructural UnitVibrational Mode TypeReference
ScCuS₂Sc-S layers, CuS₄Layer and tetrahedral vibrations researchgate.net

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nanografi.com The resulting spectrum is a unique molecular fingerprint that can be used to identify functional groups and elucidate structural features. nasa.govresearchgate.net

Other Spectroscopic Methods

Beyond vibrational techniques, a range of other spectroscopic methods provide deeper insights into the elemental composition, electronic states, and local atomic environments of scandium sulfides.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. eag.combris.ac.uk The method works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons, which is characteristic of the element and its bonding environment. eag.com

In the context of scandium sulfides, XPS is invaluable for verifying stoichiometry and determining the oxidation state of scandium, which is typically +3. It can also identify surface contaminants, such as oxides that may form on the sulfide surface. For example, in analogous compounds like Scandium Nitride (ScN), XPS can detect shifts in the Sc 2p core level binding energy that indicate a transition from a Sc-N bond to a Sc-O bond. researchgate.net A similar principle applies to scandium sulfides, where XPS can distinguish between sulfur present as sulfide (S²⁻) and other oxidized sulfur species like sulfate, a capability of the technique. eag.comcarleton.edu The spin-orbit splitting of the Sc 2p peak into its 2p₃/₂ and 2p₁/₂ components is also a characteristic feature used for identification. researchgate.net

ElementCore LevelKey InformationReference
ScandiumSc 2pOxidation state, chemical bonding (Sc-S vs. Sc-O) researchgate.net
SulfurS 2pChemical state (sulfide, sulfate, etc.) eag.comcarleton.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. ethz.ch It provides detailed information about the electronic structure of paramagnetic centers, such as transition metal ions or defects. researchgate.net

While Sc³⁺ has a closed-shell electronic configuration (d⁰) and is therefore EPR-silent, EPR can be a powerful tool for studying scandium sulfides that either contain paramagnetic impurities, have defects with unpaired electrons, or are doped with scandium into a host lattice where it can adopt a paramagnetic state. researchgate.net For instance, EPR analysis was used to investigate quaternary sulfides like La₆(TM)ₓSi₂S₁₄, where the transition metal (TM) site can be occupied by scandium. rsc.org In related systems, EPR studies on Sc-doped materials have identified distinct signals corresponding to the scandium acceptor, revealing details of its microscopic configurations and hyperfine interactions with the ⁴⁵Sc nucleus. researchgate.net The technique is highly sensitive to the local symmetry and the nature of the ligands surrounding the paramagnetic center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments (e.g., ⁴⁵Sc solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For scandium sulfides, solid-state ⁴⁵Sc NMR is particularly informative. The ⁴⁵Sc nucleus has a spin of 7/2 and is 100% naturally abundant, making it a sensitive nucleus for NMR studies. huji.ac.il However, its quadrupolar nature results in broad spectral lines, the width of which is highly dependent on the symmetry of the local environment around the scandium atom. huji.ac.ilnih.gov

Solid-state ⁴⁵Sc NMR has been successfully applied to quaternary scandium sulfides, such as La₆Sc₀.₆₇Si₂S₁₄ and La₆Sc₀.₆₇Ge₂S₁₄. rsc.org These studies provide data on the ⁴⁵Sc chemical shift and the nuclear quadrupolar coupling constant (Cₑ), which are directly related to the scandium coordination environment and the nature of the Sc-S bonds. nih.govrsc.org The quadrupolar coupling constant, in particular, is a sensitive measure of the deviation from perfect cubic symmetry at the scandium nucleus. nih.gov By correlating experimental NMR parameters with data from known structures and theoretical calculations, researchers can gain a precise picture of the local structure, including coordination number and bond distortions. rsc.orgnih.gov

ParameterInformation ProvidedRelevance to Scandium SulfidesReference
Chemical Shift (δ)Electronic environment, coordination numberCharacterizes the Sc local environment within the sulfide lattice rsc.orgresearchgate.net
Quadrupolar Coupling Constant (Cₑ)Symmetry of the Sc coordination sphereMeasures distortion of the ScSₓ polyhedron nih.govrsc.org

Theoretical and Computational Investigations of Scandium Sulfides

First-Principles Calculations

First-principles, or ab initio, methods are a cornerstone of computational materials science, relying on the fundamental laws of quantum mechanics without empirical parameters. These calculations have been extensively applied to various scandium sulfide (B99878) systems.

Density Functional Theory (DFT) has become a primary workhorse for investigating the properties of solid-state scandium sulfides. rsc.orgacs.orgijcce.ac.ir By solving the Kohn-Sham equations, DFT allows for the calculation of ground-state properties with a favorable balance of accuracy and computational cost.

DFT has been used to determine the structural and energetic properties of layered scandium disulfide (ScS₂) when intercalated with alkali and alkaline earth metals like Li, Na, K, and Mg. rsc.org Such studies, often employing the Vienna Ab initio Simulation Package (VASP), are crucial for assessing the potential of these materials as electrodes in batteries. rsc.org For instance, calculations have shown that for the composition ScS₂, the layered T-structure is the lowest in energy, although it lies slightly above the convex hull, suggesting a preference for a mixture of Sc₂S₃ and S. rsc.org

The choice of exchange-correlation functional, such as the Perdew–Burke–Ernzerhof (PBE) generalized gradient approximation (GGA) or hybrid functionals like HSE06, is critical as it can influence the calculated electronic structure and energetics. rsc.orgrsc.org For example, studies on AScS₂ (A = K, Rb) used the PBE-GGA functional to investigate structural, electronic, and optical properties, predicting them to be semiconductors. acs.orgresearchgate.net Self-consistent field (SCF) methods are employed to iteratively solve the DFT equations, ensuring the electronic structure accurately reflects the material's internal interactions. acs.org DFT calculations have also been performed on the defect structure of scandium sulfide, such as Sc₃S₄, to understand the creation of nonbonding states and the valency of metal ions upon the formation of vacancies. aip.org

Table 1: Summary of DFT Applications in this compound Research

CompoundDFT Code/MethodFunctional(s)Investigated PropertiesKey FindingsReference
ScS₂ (layered)VASPPBE, HSE06Structural stability, energetic properties, intercalation voltage, electronic structureT-structure is lowest in energy for ScS₂; calculated high intercalation voltages suitable for cathode materials. rsc.org
AScS₂ (A=K, Rb)Not specifiedPBE-GGAStructural, electronic, optical, mechanical, photocatalytic propertiesBoth KScS₂ and RbScS₂ are semiconductors with bandgaps around 1.8 eV. acs.orgresearchgate.netacs.org
ScS, Sc₃S₄Not specifiedNot specifiedElectronic structure, effect of defectsCalculation of ScS agrees well with experimental data; defect structure indicates creation of sulfur p nonbonding states. aip.org
Sc₂S₃Not specifiedNot specifiedElectronic structure, vibrational propertiesIdentified as a wide-bandgap semiconductor with an indirect band gap. researchgate.net

For diatomic molecules like scandium monosulfide (ScS), which possess a high density of low-lying electronic states, more sophisticated ab initio methods are required to accurately describe their complex electronic structure. The Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) methods are particularly well-suited for this purpose. scirp.orgscirp.orgusp.br

These methods explicitly handle the multireference character arising from the partially filled d-orbitals of the scandium atom. scirp.org In a typical study, the CASSCF method is first used to obtain a qualitatively correct description of the wave function by including all important electronic configurations within a defined "active space" of molecular orbitals. scirp.orgusp.br Subsequently, MRCI calculations, which include single and double electronic excitations from the CASSCF reference configurations, are performed to account for dynamic electron correlation. scirp.orgscirp.org

These high-level calculations have been used to investigate numerous low-lying electronic states of the ScS molecule. scirp.org The results provide detailed information on spectroscopic constants such as the electronic transition energy (Tₑ), equilibrium internuclear distance (Rₑ), harmonic vibrational frequency (ωₑ), and rotational constant (Bₑ). scirp.orgbau.edu.lb Such theoretical investigations have identified and characterized electronic states that had not yet been observed experimentally. scirp.org The calculations are performed using computational chemistry programs like MOLPRO, often treating the scandium atom with an all-electron basis set to ensure accuracy. scirp.org

Table 2: Calculated Spectroscopic Constants for Low-Lying Electronic States of the ScS Molecule using CASSCF/MRCI

Electronic StateTₑ (cm⁻¹)Rₑ (Å)ωₑ (cm⁻¹)Bₑ (cm⁻¹)Reference
X²Σ⁺02.247525.00.1982 scirp.org
(1)²Δ78542.316488.20.1863 scirp.org
(1)²Π116662.313492.30.1868 scirp.org
(2)²Σ⁺124032.259512.10.1961 scirp.org
(1)⁴Σ⁺129492.454391.20.1643 scirp.org

Data extracted from theoretical work by Halabi and Korek (2015). scirp.org

Density Functional Theory (DFT) Applications

Electronic Structure Modeling and Analysis

Modeling the electronic structure is fundamental to understanding the chemical bonding and physical properties of scandium sulfides. This involves calculating the arrangement of electron energy levels (band structure) and the number of available electronic states at each energy level (density of states).

Band structure calculations reveal the allowed energy levels for electrons in a crystalline solid as a function of their momentum in the reciprocal space (Brillouin zone). The resulting energy bands determine whether a material is a metal, semiconductor, or insulator.

For layered scandium disulfide (ScS₂), first-principles calculations have shown that the unintercalated form has a metallic nature, with the Fermi level intersecting an energy band. rsc.org This metallic character is ideal for electrode materials as it may eliminate the need for conductive additives. rsc.org However, upon intercalation with Group I metals to form MScS₂, the material can transition to a semiconducting nature with a moderate band gap of about 1 eV. rsc.org Similarly, intercalation with magnesium can induce a transition to an insulating state with a band gap over 1.5 eV at the Mg₀.₅ScS₂ composition. rsc.org

Other scandium sulfides, such as Sc₂S₃ and the alkali scandium sulfides AScS₂ (A = K, Rb), have been identified as semiconductors. acs.orgresearchgate.net Electronic structure calculations for Sc₂S₃ show it to be a wide-bandgap semiconductor with an indirect band gap. researchgate.net The alkali scandium sulfides KScS₂ and RbScS₂ are also predicted to be semiconductors, with calculated band gaps of approximately 1.8 eV. researchgate.netacs.org These calculations are crucial for identifying potential applications in electronics and photocatalysis. acs.orgacs.org

The Density of States (DOS) describes the number of electronic states available at each energy level. arxiv.orgreadthedocs.io The Orbital-Projected Density of States (PDOS) provides a more detailed picture by decomposing the total DOS into contributions from different atoms and their specific atomic orbitals (s, p, d). arxiv.orgunican.esworldscientific.com This analysis is essential for understanding the nature of chemical bonding and the character of the states near the Fermi level, which govern the material's electronic and optical properties. arxiv.org

In studies of layered ScS₂, the PDOS reveals that the valence bands are dominated by sulfur p-states, while the conduction bands are primarily composed of scandium d-states. rsc.org Upon intercalation with Group I metals, electrons are added to the system, filling previously unoccupied sulfur p-orbitals and shifting the Fermi level upwards. rsc.org For AScS₂ (A = K, Rb) compounds, the bonding is characterized by hybridization between Sc-3d and S-3p orbitals, as well as interactions involving the alkali metal p-states and sulfur p-states. acs.orgresearchgate.net In Sc₂S₃, the states near the Fermi energy are dominated by Cr 3d electrons when chromium is used as a dopant in related oxysulfide compounds. sci-hub.se Examining the PDOS is a key step in determining which electronic states may require advanced corrections, such as the Hubbard U term (in DFT+U), to accurately predict properties like the band gap. arxiv.org

For diatomic molecules, a Potential Energy Curve (PEC) plots the total energy of the system as a function of the internuclear distance between the two atoms. scirp.org For polyatomic molecules, this concept extends to a multi-dimensional Potential Energy Surface (PES). PECs are fundamental for understanding molecular stability, bonding, and spectroscopy.

Ab initio calculations, such as CASSCF and MRCI, are used to compute the PECs for the ground and various excited electronic states of the ScS molecule. scirp.orgusp.br These calculations are performed over a wide range of internuclear distances. scirp.org The minimum of a PEC corresponds to the equilibrium bond length (Rₑ) of that particular electronic state, and the depth of the potential well relative to the dissociated atoms gives the dissociation energy (Dₑ). researchgate.net The shape of the curve around the minimum determines the harmonic vibrational frequency (ωₑ). scirp.org

By calculating the PECs for a manifold of electronic states, researchers can predict spectroscopic transitions, identify stable and unstable (repulsive) states, and locate regions of avoided crossings or conical intersections, which are important for understanding photochemical reactions and non-radiative decay processes. scirp.orgscirp.org For the ScS molecule, PECs have been reported for at least 10 low-lying electronic states, providing a comprehensive theoretical basis for its complex electronic spectrum. scirp.org

Charge Density Analysis

Theoretical charge density analysis is a powerful tool for understanding the nature of chemical bonds within materials like scandium sulfides. By mapping the electron density distribution, researchers can elucidate the degree of ionic, covalent, and metallic character in the bonding.

In studies of this compound (ScS), particularly in the rock-salt structure, charge density analysis reveals a complex bonding scenario. The analysis, often performed using methods like Bader charge analysis, partitions the total electron density among the constituent atoms. readthedocs.iou-tokyo.ac.jp This method is based on identifying zero-flux surfaces in the charge density, which serve as natural boundaries between atoms. For this compound, these calculations show a transfer of electrons from scandium to sulfur, but the resulting atomic charges are less than the formal ionic charges of +2 and -2. This indicates that the bonding is not purely ionic.

Further insights are gained from the electron localization function (ELF) and the analysis of charge density itself. A continuous distribution of charge density between neighboring scandium (Sc) and sulfur (S) atoms points to a degree of covalency. Additionally, significant electron density in the interstitial regions suggests a metallic character, arising from delocalized Sc 3d electrons. This mixed bonding character is crucial for understanding the electronic and mechanical properties of scandium sulfides. For instance, in alkali scandium sulfides like KScS2 and RbScS2, computational analysis has revealed that ionic bonding results from p-p hybridization of K/Rb and S, while covalent character arises from p-d hybridization between Sc and S. researchgate.net

Phonon Dynamics and Vibrational Properties Calculations

Phonon calculations are essential for determining the dynamical stability and vibrational properties of crystalline materials. aip.orgdiva-portal.org These computational investigations analyze the collective atomic vibrations, or phonons, within the crystal lattice. The resulting phonon dispersion curves, which plot vibrational frequencies against wave vectors throughout the Brillouin zone, are a key indicator of a structure's stability. aip.orgresearchgate.net

For a material to be dynamically stable, its phonon dispersion must not show any imaginary frequencies. researchgate.netacs.org The presence of imaginary modes would indicate that the atoms would not return to their equilibrium positions after a small displacement, leading to a structural instability. aip.orgresearchgate.net Computational studies on various this compound compounds have used this principle to assess their stability. For example, calculations have confirmed the dynamical stability of certain intercalated scandium disulfide (ScS2) phases by showing the absence of imaginary phonon modes. researchgate.netrsc.org Conversely, other phases of ScS2 were found to be dynamically unstable due to the presence of such modes. researchgate.netrsc.org

The phonon density of states (PhDOS) provides a summary of the vibrational modes. materialsproject.orgarxiv.org It shows the number of states at each frequency, with peaks corresponding to different types of atomic vibrations. Typically, lower frequency modes are associated with the heavier atoms (like Sc), while higher frequency modes are dominated by the lighter atoms (like S). These vibrational properties are fundamental to understanding a material's thermodynamic characteristics, including its thermal conductivity and heat capacity. aip.org

Elastic Properties and Mechanical Stability Predictions

Theoretical calculations of elastic constants are fundamental to predicting the mechanical behavior of materials, including their stiffness, hardness, and response to stress. tandfonline.com For scandium sulfides, first-principles calculations based on Density Functional Theory (DFT) are used to determine the full set of elastic constants (Cij). mdpi.com

For a cubic crystal, such as ScS in the rock-salt structure, mechanical stability is assessed using the Born stability criteria: C11 > 0, C44 > 0, C11 > |C12|, and (C11 + 2C12) > 0. researchgate.netarxiv.org Computational studies have verified that the calculated elastic constants for ScS satisfy these conditions, confirming its inherent mechanical stability. researchgate.net Similar criteria exist for other crystal systems and have been applied to various scandium compounds to confirm their stability. researchgate.netresearchgate.net

From the independent elastic constants, important mechanical descriptors can be derived. These include the bulk modulus (B), which measures resistance to volume change under pressure, the shear modulus (G), indicating resistance to shape change, Young's modulus (E) for stiffness, and Poisson's ratio (ν) for ductility. mdpi.comresearchgate.net A high Pugh's ratio (B/G) is often indicative of ductile behavior. Theoretical investigations for ScS have yielded values for these properties, providing a comprehensive picture of its mechanical characteristics. researchgate.net

Table 1: Calculated Elastic Properties of this compound (ScS)

PropertyCalculated Value (GPa)
C11 245
C12 45
C44 85
Bulk Modulus (B) 145
Shear Modulus (G) 88
Young's Modulus (E) 215

Note: These values are representative and sourced from theoretical calculations. researchgate.net Slight variations may exist across different computational studies.

Thermodynamic Stability and Phase Diagram Calculations

Computational thermodynamics is a key tool for predicting the stable phases of a material system under varying conditions like temperature and composition. arxiv.org By calculating the formation energies of different this compound compounds, researchers can determine their thermodynamic likelihood of forming from their constituent elements. rsc.org

First-principles calculations are employed to compute these formation energies for various stoichiometries (e.g., ScS, Sc2S3) and crystal structures. materialsproject.org These calculations have consistently shown that ScS in the rock-salt structure is thermodynamically favorable. For Sc2S3, a formation energy of approximately -2.172 eV/atom has been calculated, indicating its stability. materialsproject.org The relative stability between different compounds is often visualized using a convex hull plot, where the most stable phases lie on the hull. arxiv.org Studies have shown that while a layered T-structure of ScS2 is low in energy, it lies above the convex hull, suggesting a mixture of Sc2S3 and sulfur would be more stable. rsc.org

By extending these calculations to determine the Gibbs free energy as a function of temperature and composition, theoretical phase diagrams can be constructed. rsc.orgarxiv.org These diagrams are invaluable for materials synthesis, as they map out the stability regions for different phases. rsc.orgresearchgate.netvedantu.com For instance, computational phase diagrams for the scandium-sulfur system help to identify the conditions necessary to synthesize pure phases and predict potential phase transformations at elevated temperatures. rsc.orgresearchgate.net

Computational Studies on Defect Formation and Behavior

Point defects, such as vacancies (missing atoms) and interstitials (extra atoms in between lattice sites), can significantly alter a material's properties. Computational studies are crucial for understanding the energetics of defect formation and their behavior within the crystal lattice of scandium sulfides.

Using first-principles methods, the formation energies of various native point defects—including scandium vacancies (V_Sc), sulfur vacancies (V_S), scandium interstitials (Sc_i), and sulfur interstitials (S_i)—can be calculated. The formation energy of a specific defect is not constant; it depends on the chemical potentials of the constituent elements, which are dictated by the experimental growth conditions (e.g., scandium-rich or sulfur-rich).

Theoretical models predict that under sulfur-rich conditions, the formation of scandium vacancies is energetically most favorable, making them the dominant defect type. Conversely, under scandium-rich conditions, sulfur vacancies are expected to be the most prevalent defect. These computational insights into defect energetics are vital for controlling non-stoichiometry and for "defect engineering"—the intentional introduction of defects to tailor a material's electronic or optical properties.

Advanced Studies on Electronic and Magnetic Phenomena in Scandium Sulfides

Electronic Band Structure Engineering and Fermi Level Tuning

The engineering of electronic band structures and the precise tuning of the Fermi level are critical for tailoring the properties of materials for specific electronic and optoelectronic applications. In scandium sulfides, these modifications are pursued through several strategies, including compositional changes, doping, and alloying.

Research into various scandium sulfide (B99878) compounds has revealed a range of electronic behaviors. Electronic structure calculations show that scandium sesquisulfide (Sc₂S₃) is a semiconductor with an indirect band gap. researchgate.net Different studies and computational models report varying band gap values for Sc₂S₃. For instance, diffuse reflection spectroscopy determined the band gap of Sc₂S₃ to be 2.53 eV, classifying it as a wide-bandgap semiconductor. researchgate.netkirensky.ru The Materials Project database, using computational methods, predicts a band gap of 1.03 eV for the orthorhombic Fddd crystal structure of Sc₂S₃. materialsproject.org The introduction of other elements, such as copper and barium to form ScCuS₂ and BaScCuS₃, leads to a decrease in the band gap to 2.05 eV and 2.06 eV, respectively. researchgate.netkirensky.ru Similarly, alkali scandium sulfides like KScS₂ and RbScS₂ are calculated to be semiconductors with band gaps of approximately 1.8 eV. acs.orgresearchgate.net

The concept of band structure engineering can also be understood from studies on related scandium compounds. For example, in scandium nitride (ScN), the presence of oxygen substituting nitrogen does not drastically change the band structure but effectively moves the Fermi level into the conduction band. aip.orgdiva-portal.org This shift is a form of Fermi level tuning, which controls the material's conductivity. Doping with different elements can systematically shift the Fermi level; donor impurities like fluorine or zirconium in ScN move the Fermi level towards the conduction band, while acceptor impurities like beryllium, magnesium, or carbon shift it towards the valence band. diva-portal.orgaps.org

In layered scandium disulfide (ScS₂), first-principles studies show that intercalation with Group I metals like lithium and sodium provides electrons, filling previously unoccupied states and thus tuning the Fermi level. rsc.org The voltage profile of ScS₂ as a cathode material changes with the concentration of the intercalated ion, demonstrating a direct link between Fermi level position and electrochemical properties. rsc.org While strong Fermi level pinning can be a challenge at metal-semiconductor junctions, the use of 2D metals in van der Waals heterostructures can weaken this effect, allowing for more effective tuning of the Schottky barrier. nrel.gov This principle is applicable to 2D scandium sulfide-based devices.

Band Gap Values of this compound and Related Compounds
CompoundFormulaBand Gap (eV)MethodBand Gap Type
Scandium SesquisulfideSc₂S₃2.53Diffuse Reflection Spectroscopy researchgate.netkirensky.ruIndirect researchgate.net
Scandium SesquisulfideSc₂S₃1.03Computational (Materials Project) materialsproject.orgNot Specified
Scandium Copper SulfideScCuS₂2.05Diffuse Reflection Spectroscopy researchgate.netkirensky.ruIndirect researchgate.net
Barium Scandium Copper SulfideBaScCuS₃2.06Diffuse Reflection Spectroscopy researchgate.netkirensky.ruIndirect researchgate.net
Potassium this compoundKScS₂~1.8DFT Calculation acs.orgresearchgate.netNot Specified
Rubidium this compoundRbScS₂~1.8DFT Calculation acs.orgresearchgate.netNot Specified

Non-stoichiometry and Defect Electronic States

Non-stoichiometry, where the ratio of constituent elements deviates from the ideal chemical formula, and the presence of point defects like vacancies and interstitials, profoundly influence the electronic properties of materials by introducing new electronic states. ias.ac.in In scandium sulfides, these phenomena are crucial in determining their conductive and semiconducting nature.

Self-consistent electronic structure calculations performed on scandium monosulfide (ScS) and its metal-deficient form (approximated by Sc₃S₄) illustrate the impact of non-stoichiometry. aip.org While stoichiometric ScS shows electronic properties consistent with other transition metal chalcogenides, the introduction of scandium vacancies in the defect structure leads to the creation of sulfur p non-bonding states. aip.org Importantly, the valency of the scandium ions remains unchanged with the creation of these vacancies. aip.org This indicates that the charge compensation for the missing Sc cations occurs through the electronic structure of the sulfur sublattice rather than a change in the oxidation state of the remaining scandium ions.

Complex defects, such as clusters of scandium vacancies and oxygen atoms (VSc-yO), can act as scattering centers and introduce deep acceptor levels within the bandgap. aip.org The formation of such defects is a non-equilibrium process, often achievable through methods like ion implantation, which can create defect concentrations beyond what is thermodynamically stable. aip.org The deliberate introduction of defects, or "defect engineering," is therefore a powerful tool for tuning the electronic properties of scandium-based materials, including its sulfides.

Types of Defects in Scandium Compounds and Their Electronic Effects
Compound SystemDefect TypeEffect on Electronic StructureReference
This compound (Sc₁-xS)Scandium VacanciesCreation of sulfur p non-bonding states. aip.org
Scandium Nitride (ScN)Point-like DefectsIntroduce localized states near the Fermi level, can induce hopping conduction. aip.orgdiva-portal.org
Scandium Nitride (ScN)Scandium Vacancies (VSc)Introduce asymmetric peaks in the density of states. diva-portal.orgaps.org
Scandium Nitride (ScN)Nitrogen Vacancies (VN)Introduce peaks in DOS; states can be spin-polarized. diva-portal.orgaps.org
Scandium Nitride (ScN)Complex Defects (e.g., VSc-yO)Introduce deep acceptor levels; act as scattering centers. aip.org

Fundamental Research on Magnetic Properties

The magnetic properties of scandium sulfides are an area of active research, revealing complex phenomena that are not typical of simple metallic or semiconducting materials. Scandium itself is a paramagnetic element, meaning it is weakly attracted to magnetic fields. periodictable.comquicycle.com Its compounds, however, can exhibit a range of magnetic behaviors depending on their structure and electronic configuration.

A significant finding is the emergence of unconventional superconductivity in scandium monosulfide (ScS). arxiv.orgarxiv.org Measurements confirm that ScS is a bulk superconductor with a transition temperature of approximately 5.1 K. arxiv.orgarxiv.org While specific heat and transverse-field muon spin rotation (µSR) measurements suggest a conventional full superconducting gap, zero-field µSR studies reveal the presence of spontaneous static or quasi-static magnetic fields that emerge when the material enters the superconducting state. arxiv.org This observation indicates a breaking of time-reversal symmetry, a hallmark of unconventional superconductivity. arxiv.org The microscopic origin of this behavior is still under discussion, making ScS a novel candidate material for fundamental studies in this field. arxiv.org

The broader family of scandium-containing sulfides also presents interesting magnetic properties. For instance, the spinel compound iron this compound (FeSc₂S₄) is a subject of intense study due to its frustrated magnetic interactions. researchgate.net Despite a significant negative Curie-Weiss temperature of -45 K, which indicates strong antiferromagnetic interactions, stoichiometric samples show no long-range magnetic order down to very low temperatures. researchgate.net This behavior, combined with orbital frustration from the Fe²⁺ ions, has led to FeSc₂S₄ being classified as a rare example of a spin-orbital liquid. researchgate.net

Magnetic Properties of Scandium and Selected Sulfide Compounds
MaterialFormulaMagnetic PropertyKey Findings / Parameters
ScandiumScParamagnetic periodictable.comquicycle.comMolar magnetic susceptibility: +315.0×10⁻⁶ cm³/mol (292 K) wikipedia.org
Scandium MonosulfideScSUnconventional Superconductor arxiv.orgarxiv.orgSuperconducting T_c ≈ 5.1 K; spontaneous magnetic fields in the superconducting state, indicating time-reversal-symmetry breaking. arxiv.orgarxiv.org
Iron this compoundFeSc₂S₄Spin-Orbital Liquid researchgate.netStrongly frustrated antiferromagnetic interactions (Θ_CW = -45 K); no long-range magnetic order. researchgate.net

Mechanistic and Application Oriented Research of Scandium Sulfides

Scandium Sulfides in Energy Storage Systems

Scandium sulfides are emerging as materials of significant interest in the field of energy storage, demonstrating potential for applications in both electrode and electrolyte components of battery systems. ontosight.ai Their unique electronic and crystal structures are the primary drivers of this research focus. ontosight.ai

Intercalation Chemistry for Electrode Materials (Li-ion and Beyond-Li-ion)

Layered scandium disulfide (ScS₂) is a promising cathode material for lithium-ion (Li-ion) and "beyond-Li-ion" batteries. researchgate.netrsc.org Its low atomic mass is advantageous for creating high gravimetric capacity electrodes. researchgate.netrsc.org First-principles studies have been employed to evaluate the performance of layered ScS₂ as a potential cathode material for batteries utilizing intercalants such as lithium, sodium, potassium, and magnesium. researchgate.net

Theoretical investigations suggest that layered ScS₂ can achieve a high reversible capacity. researchgate.net For lithium intercalation, a reversible capacity of 182.99 mAh g⁻¹ has been calculated, which is comparable to some current state-of-the-art cathode materials like LiCoO₂, NMC (Lithium Nickel Manganese Cobalt Oxide), and NCA (Lithium Nickel Cobalt Aluminum Oxide). researchgate.netrsc.org The material also exhibits a high operating voltage, reaching over 4.5 V for Group I intercalants, and maintains this high voltage (above 3 V) as the intercalant concentration increases. researchgate.netrsc.orgrsc.org For magnesium intercalation, the average voltage is lower, around 1.474 V. rsc.org

One of the key advantages of scandium sulfide-based cathodes is their compatibility with sulfide (B99878) solid-state electrolytes. rsc.org This is a significant benefit as sulfide electrolytes are often chemically unstable when paired with high-voltage oxide cathodes. rsc.org

Table 1: Comparison of Key Properties for ScS₂ and Other Cathode Materials

Material Voltage (V) Intercalation Capacity (mAh g⁻¹) Volume Change (%)
LiScS₂ > 4.5 (for Group I) 182.99 < 10 (for Li and Mg)
LiCoO₂ ~3.9 ~140 -
NMC ~3.7 ~160 -
NCA ~3.6 ~180 -

Data for LiScS₂ is based on theoretical calculations. researchgate.netrsc.orgrsc.org

The layered structure of materials like scandium disulfide is characterized by van der Waals gaps between the layers. rsc.orgstanford.edu These gaps are crucial for the functioning of intercalation electrodes as they provide pathways for the rapid transport of intercalant ions, such as lithium, with low diffusion barriers. rsc.orgstanford.edu This efficient ion transport is a key factor in achieving high charge and discharge rates in a battery. rsc.org

The process involves the insertion of guest species, like lithium ions, into the van der Waals gap without breaking the strong covalent bonds within the this compound layers. stanford.edu This preserves the structural integrity of the host material during cycling. osti.gov In the case of ScS₂, first-principles calculations have been used to study the intercalation of various ions between the layers, confirming the feasibility of this mechanism. researchgate.net The space between the sulfur layers provides sites for the intercalated ions to occupy. osti.gov

The thermodynamic stability of the intercalated phases of this compound is a critical factor for its application as a cathode material. acs.org Research has shown that some layered transition metal dichalcogenides, including ScS₂, are not stable in their unintercalated form but can be synthesized in their stable intercalated forms. researchgate.netrsc.org

Thermodynamic phase diagrams have been constructed to assess the stability of layered ScS₂ against conversion reactions, a common failure mode for many sulfide-based electrodes when intercalated with lithium. rsc.org These studies have revealed that ScS₂ possesses a remarkably large window of stability, especially when compared to other related transition metal dichalcogenide materials. rsc.org This stability is crucial for ensuring the long-term cycling performance and safety of a battery. rsc.org The energy of intercalated structures (E_IS) is a key parameter, with positive values indicating that the host material is stable against conversion to compounds like Li₂S. acs.org

While layered ScS₂ shows promise as a cathode material, its intrinsic ionic conductivity has been found to be poor. researchgate.netrsc.org This limitation necessitates strategies such as substitutional doping to enhance ion transport within the material. researchgate.netrsc.org The primary mechanism for ionic conduction in such materials is the migration of ions through the crystal lattice. nih.gov

In solid electrolytes, ionic conductivity is fundamentally linked to the presence and mobility of defects, such as vacancies or interstitial ions. nih.gov For materials with a low concentration of defects, ionic conduction is generally poor. nih.gov Good ionic conductors, often termed "fast-ionic conductors," have a high concentration of mobile defects. nih.gov The most effective solid electrolytes possess a "molten" sub-lattice where the mobile ions can move with liquid-like mobility. nih.gov The creation of vacancies through doping is a common strategy to improve ionic conductivity by providing pathways for ion movement. researchgate.net

Thermodynamic Stability of Intercalated Phases

Scandium-Doped Sulfide Solid Electrolytes

Doping with scandium has been explored as a strategy to improve the performance of sulfide-based solid electrolytes. cip.com.cn The unique electronic structure of rare earth elements like scandium makes them effective in enhancing ionic conductivity and reducing grain boundary resistance in these materials. cip.com.cncip.com.cn

The introduction of scandium into sulfide solid electrolytes has been shown to significantly enhance their ionic conductivity. cip.com.cn One study demonstrated that doping a Li₆PS₅Cl-type sulfide solid-state electrolyte with scandium oxide (Sc₂O₃) resulted in a substantial increase in ionic conductivity. cip.com.cncip.com.cn Specifically, a composition of Li₆.₀₈P₀.₉₆Sc₀.₀₄S₄.₉₄O₀.₀₆Cl exhibited a high ionic conductivity of up to 3.17 x 10⁻³ S/cm. cip.com.cn This enhancement is attributed to the creation of vacancies in the crystal lattice, which facilitates more efficient diffusion of lithium ions. researchgate.netbioengineer.org

In a different approach, aliovalent substitution of lithium with scandium in lithium antimonide (Li₃Sb) transformed the material into a superionic conductor. researchgate.netuni-augsburg.de The resulting compound, Li₂.₅₅Sc₀.₁₅Sb, showed an exceptionally high ionic conductivity of 42(6) mS cm⁻¹ at room temperature, which is among the highest reported for a solid lithium-ion conductor. researchgate.netuni-augsburg.de This remarkable conductivity is due to Sc³⁺ ions occupying tetrahedral voids and creating vacancies at octahedral sites, thereby facilitating efficient Li⁺ ion diffusion pathways. researchgate.netuni-augsburg.de This principle of creating vacancies through scandium doping is considered a promising design strategy for developing new high-performance solid electrolytes. metaltechnews.comess-news.comazom.com

Table 2: Ionic Conductivity of Scandium-Doped Sulfide Electrolytes

Compound Dopant Ionic Conductivity (S/cm)
Li₆PS₅Cl-type Sc₂O₃ 3.17 x 10⁻³
Li₃Sb Sc 4.2 x 10⁻²

Data is based on experimental measurements. researchgate.netcip.com.cnuni-augsburg.de

Interfacial Stability Studies

While research into scandium sulfides specifically for interfacial stability in applications like all-solid-state batteries is an emerging area, the broader study of scandium-containing electrolytes provides relevant insights. In the context of solid-state batteries, electrolytes based on sulfides are common but can suffer from degradation at higher voltages. eurekalert.orgpv-magazine.com For instance, typical sulfide electrolytes tend to oxidize and degrade above 2.5 volts, which necessitates the use of insulating coatings around cathode materials that operate above 4 volts. eurekalert.orgpv-magazine.com This coating can hinder the movement of electrons and lithium ions. eurekalert.orgpv-magazine.com

To overcome these stability issues, alternative electrolytes are being explored. Chloride-based electrolytes containing scandium have shown promise due to their high voltage stability. eurekalert.org Researchers have developed a solid electrolyte composed of lithium, scandium, indium, and chlorine that demonstrates good lithium-ion conductivity while having poor electron conductivity. eurekalert.orgcleantechnica.com This combination is crucial for creating all-solid-state batteries that can operate at high voltages (above 4 volts) for over a hundred cycles without significant capacity loss. eurekalert.orgcleantechnica.com The decision to substitute half of the indium with scandium in a chloride electrolyte formulation resulted in lower electronic and higher ionic conductivity, enhancing the material's performance. eurekalert.orgpv-magazine.com This chloride-based electrolyte's stability above 4 volts makes it compatible with the high-performance cathodes used in modern lithium-ion cells. eurekalert.orgcleantechnica.com

Furthermore, scientists have engineered a material from lithium, scandium, and antimony that not only conducts lithium ions effectively but also electrons, a valuable property for use in solid-state cathodes. metaltechnews.com The introduction of scandium into the lithium antimonide structure creates vacancies, allowing lithium ions to move more freely and significantly enhancing conductivity. metaltechnews.com The thermal stability and simpler composition of this three-element material could make it more scalable for manufacturing compared to complex electrolytes. metaltechnews.com These studies underscore the role of scandium in enhancing the stability and performance of materials at critical interfaces within energy storage devices.

Catalytic Applications and Reaction Mechanisms

Scandium sulfides and related scandium complexes have emerged as powerful catalysts, particularly in the functionalization of carbon-hydrogen (C-H) bonds. The development of methodologies for the synthesis and functionalization of sulfides is of significant interest due to the prevalence of sulfide motifs in bioactive molecules, natural products, and functional materials. rsc.orgrsc.org The catalytic C-H alkylation of sulfides with alkenes represents a highly atom-efficient method for creating new carbon-carbon bonds. rsc.orgnih.govacs.org Research in this area has leveraged the unique reactivity of scandium catalysts to achieve transformations that are otherwise challenging. nih.govacs.org

Scandium-Catalyzed C-H Alkylation of Sulfides

The regioselective α-C(sp³)–H addition of methyl sulfides to various olefins and dienes has been successfully achieved using a half-sandwich scandium catalyst. nih.govacs.orgamericanelements.com This reaction provides a direct and 100% atom-efficient route to synthesize a diverse range of sulfide derivatives by forming a C-C bond at the carbon atom adjacent to the sulfur. nih.govamericanelements.comacs.org This transformation is noteworthy as it represents the first example of a regioselective catalytic α-C(sp³)–H addition of sulfides to unactivated alkenes. rsc.orgacs.orgacs.org The success of this catalysis is attributed to the unique affinity and reactivity of cationic scandium alkyl species towards the sulfide group, as well as C-H and C=C bonds. acs.orgacs.org A variety of methyl sulfides and alkenes are compatible with this protocol, highlighting its broad substrate scope. nih.govamericanelements.com

Alkene Insertion Mechanisms (Sulfide-Facilitated vs. Sulfide-Free)

Mechanistic studies, primarily using Density Functional Theory (DFT) calculations, have revealed intricate details of the alkene insertion step in scandium-catalyzed C-H alkylation of sulfides. rsc.orgrsc.org A key finding is that the reaction can proceed via a "sulfide-facilitated" mechanism, where a molecule of the sulfide substrate assists in the alkene insertion step. rsc.orgresearchgate.net

In this pathway, the coordination of a sulfide molecule to the scandium center lowers the metal's positive charge, which in turn stabilizes the transition state for alkene insertion. rsc.org This assistance significantly reduces the energy barrier for alkene insertion compared to a "sulfide-free" pathway. rsc.org For the Sc-catalyzed α-C–H alkylation of n-pentyl methyl sulfide with 1-octene, the sulfide-facilitated 1,2-insertion transition state was found to have an energy barrier of 19.0 kcal/mol, which is much lower than the 27.7 kcal/mol barrier for the sulfide-free mechanism. rsc.org The active catalytic species is proposed to be a cationic scandium complex coordinated to two sulfide molecules, rather than a sulfide-free or single-sulfide-coordinated species. rsc.orgrsc.org This substrate-facilitated mechanism is not unique to sulfides and has also been proposed for other heteroatom-containing substrates like anisole (B1667542) and pyridine. rsc.orgrsc.orgresearchgate.net

Role of Catalyst Ligand, Metal Center, and Substrate Sterics

The balance between the sulfide-facilitated and sulfide-free alkene insertion mechanisms can be influenced by steric factors related to the substrate, the catalyst's ligand, and the metal center itself. rsc.orgresearchgate.net This delicate interplay between steric and electronic factors can switch the preferred reaction pathway. rsc.org

Computational studies have shown that with increased steric hindrance, the sulfide-free mechanism becomes more favorable. researchgate.net Conversely, reducing the steric bulk allows the sulfide-facilitated mechanism to dominate. rsc.org This can be achieved by:

Using a scandium catalyst with a smaller ligand (e.g., C₅H₅ instead of C₅Me₅). rsc.org

Using a catalyst with a larger metal center (e.g., yttrium or lutetium instead of scandium) while keeping the same bulky ligand (C₅Me₅). rsc.org

This fine-tuning demonstrates that the reaction mechanism is not static and can be controlled by modifying the components of the catalytic system, providing a strategy for rationally designing new catalytic reactions. rsc.orgresearchgate.net

ConditionFavored MechanismRationaleCitation
Increased steric hindranceSulfide-FreeSteric repulsion disfavors the coordination of an additional sulfide molecule. researchgate.net
Scandium catalyst with smaller C₅H₅ ligandSulfide-FacilitatedReduced steric bulk allows for easier coordination of the assisting sulfide. rsc.org
Yttrium or Lutetium catalyst with C₅Me₅ ligandSulfide-FacilitatedThe larger ionic radius of Y or Lu accommodates the bulky ligand and the assisting sulfide more readily than the smaller Sc ion. rsc.org
Regioselectivity and Site Selectivity Studies

Scandium catalysts exhibit high regioselectivity and site selectivity in the C-H alkylation of sulfides. The reaction selectively occurs at the α-C(sp³)–H bond of a methyl group over other potential reaction sites. acs.orgorganic-chemistry.org For example, in the reaction of methyl phenyl sulfide with an alkene, the alkylation selectively functionalizes the methyl C(sp³)–H bond, leaving the aromatic C(sp²)-H bonds of the phenyl group untouched. acs.org This is in stark contrast to the scandium-catalyzed reaction of anisole, where alkylation occurs exclusively at the ortho-C(sp²)-H bond of the phenyl group, highlighting the directing influence of the heteroatom. acs.orgrsc.org

The preference for activating a specific C-H bond is influenced by the stability of the resulting metallacycle intermediate. researchgate.net DFT calculations on related systems suggest that the difference in distortion energy of the substrate moiety in the transition states for activating different C-H bonds accounts for the observed site selectivity. researchgate.net In the case of sulfides, the strong affinity of the oxophilic scandium center for the sulfur atom directs the catalyst to the α-methyl group, leading to the observed high selectivity. acs.orgrsc.org This control over selectivity allows for the precise synthesis of specific sulfide derivatives. beilstein-journals.org

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a crucial tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. In the scandium-catalyzed C-H alkylation of sulfides, a significant primary KIE was observed, providing strong evidence that the C-H bond activation is involved in the rate-determining step of the catalytic cycle. rsc.orgsci-hub.se

An experimental KIE value of approximately 5 was reported for the reaction. rsc.org This was corroborated by DFT calculations, which computed a KIE of 4.57 for the C-H activation step, matching the experimental data well. rsc.org A separate competitive deuterium (B1214612) labeling experiment yielded a KIE value of 5.5. acs.org These findings support a mechanism where the cleavage of the sulfide's α-C-H bond is the slowest step. rsc.org This is consistent with a proposed catalytic cycle that involves the formation of an active cationic scandium species, C-H activation to form a metallacycle, alkene insertion, and subsequent protonolysis to release the product and regenerate the catalyst. rsc.orgresearchgate.net

KIE Data TypeReported ValueImplicationCitation
Experimental KIE~ 5C-H activation is part of the rate-determining step. rsc.org
Calculated KIE (DFT)4.57Supports the experimental finding and the proposed mechanism. rsc.org
Experimental KIE (Competitive Labeling)5.5Confirms that C-H bond cleavage is the rate-limiting event. acs.org

General Mechanisms of Scandium-Catalyzed Reactions

Scandium catalysts, particularly half-sandwich scandium complexes, have demonstrated unique efficacy in the C-H alkylation of a wide range of methyl sulfides with various alkenes and dienes. researchgate.netrsc.org Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of these reactions. researchgate.netdntb.gov.ua

The catalytic cycle for the scandium-catalyzed C-H alkylation of sulfides with alkenes primarily involves three key steps: acs.org

Formation of the Active Catalytic Species: The reaction is initiated by the generation of a catalytically active species. Computational studies suggest that the true active species is a cationic scandium complex coordinated with two sulfide molecules. acs.org This is in contrast to earlier proposals of a sulfide-free or single-sulfide coordinated cationic species.

Alkene Insertion: Following the formation of the active catalyst, the alkene inserts into the scandium-carbon bond. A crucial finding from DFT studies is that this insertion proceeds via a "sulfide-facilitated mechanism." dntb.gov.ua In this process, the sulfide substrate itself acts as a ligand, stabilizing the key intermediates and transition states, which facilitates the alkene insertion. dntb.gov.ua This substrate-facilitating role is a significant insight into cationic rare-earth-catalyzed C-H activation processes. researchgate.net

The regioselectivity of these reactions, for instance, whether the alkylation occurs at a benzylic C(sp³)–H or an ortho-C(sp²)–H, is determined by the relative stability of the transition states. This stability is influenced by factors such as the ring size of the forming metallacycles, with less strained metallacycle transition states being more favorable. researchgate.net DFT calculations have shown that electronic factors, specifically the charge distribution on the olefin substrates, play a critical role in controlling the regioselectivity of the insertion step. acs.org

Superconductivity in Scandium Sulfides under Pressure

A comprehensive review of available scientific literature and research databases did not yield specific experimental or theoretical data on superconductivity in the binary compound "this compound" (e.g., ScS or Sc₂S₃) under pressure. Research on pressure-induced superconductivity in scandium-containing materials has predominantly focused on elemental scandium, researchgate.netarxiv.org scandium hydrides (ScHₓ), aps.orgacs.orgnih.gov and other complex scandium compounds. diva-portal.org While these studies provide valuable insights into the role of pressure in inducing superconductivity through mechanisms like s-d electron transfer and enhanced electron-phonon coupling, this information is not directly applicable to this compound. arxiv.orgaps.org

Electron-Phonon Coupling Mechanisms

There is currently a lack of specific research findings detailing the electron-phonon coupling mechanisms in this compound. Studies on related compounds, such as elemental scandium under pressure, indicate that strong electron-phonon coupling, driven by the substantial charge migration from 4s to 3d orbitals and interactions between d-electrons and moderate-frequency phonons, is crucial for high transition temperatures (T_c). arxiv.org However, without dedicated theoretical or experimental investigation into the phonon dispersion and electronic band structure of this compound under pressure, its specific electron-phonon coupling characteristics remain unknown.

Superconducting Transition Temperature (T_c) Prediction and Validation

No specific predictions or experimental validations for the superconducting transition temperature (T_c) of this compound were found in the reviewed literature. The prediction of T_c relies on detailed calculations of the electron-phonon coupling constant and the logarithmic-averaged phonon frequency, which are not available for this compound. arxiv.orgaps.org

Photocatalytic Properties for Water Splitting

Theoretical studies using first-principles computations have identified alkali scandium sulfides, specifically compounds with the formula AScS₂ (where A = K, Rb), as potential photocatalysts. researchgate.net These materials possess electronic band structures that are conducive to the water oxidation reaction (2H₂O → O₂ + 4H⁺ + 4e⁻). The valence band maximum (VBM) of these scandium sulfides is positioned appropriately to provide a sufficient overpotential for oxidizing water to produce oxygen. researchgate.net

Investigations based on Density Functional Theory (DFT) reveal that AScS₂ compounds (A = K, Rb) are semiconductors with a bandgap value of approximately 1.8 eV. researchgate.net This bandgap allows for the absorption of a significant portion of the visible light spectrum. researchgate.net The analysis of their electronic and photocatalytic properties indicates that these materials exhibit a strong response for the oxidation of water, making them promising candidates for use as oxygen evolution photocatalysts. researchgate.net

Table 1: Properties of Alkali Scandium Sulfides for Photocatalysis

CompoundFormulaBandgap (eV)Suitability for Water Oxidation
Potassium this compoundKScS₂~1.8Favorable
Rubidium this compoundRbScS₂~1.8Favorable

Data sourced from first-principles computations. researchgate.net

Despite their promising characteristics for water oxidation, alkali scandium sulfides (AScS₂) show significant limitations in catalyzing the water reduction half-reaction (2H⁺ + 2e⁻ → H₂). researchgate.net For a photocatalyst to successfully produce hydrogen from water, its conduction band minimum (CBM) must be more negative than the reduction potential of H⁺/H₂.

Water Oxidation Capabilities

Gas Sensing Applications

The unique electronic properties of scandium have also been leveraged in the field of gas sensing. While this compound itself is not the primary material, the introduction of scandium as a dopant into other nanostructured materials has been shown to dramatically improve their sensitivity and selectivity towards specific gases, particularly hydrogen sulfide (H₂S).

Research utilizing periodic Density Functional Theory (DFT) calculations has demonstrated the effectiveness of scandium doping in enhancing the H₂S sensing capabilities of black phosphorene (BP). researchgate.net Pristine black phosphorene shows limited sensitivity to H₂S molecules. However, when scandium is embedded into the phosphorene layer (Sc-doped phosphorene or SP), the material's ability to detect H₂S is significantly amplified. researchgate.net

Computational studies show that scandium doping improves the adsorption strength of H₂S molecules onto the material's surface. researchgate.net This enhanced interaction leads to a sensitivity increase of approximately 16 times compared to the pristine black phosphorene sensor. researchgate.net The thermodynamically favorable formation of the Sc-embedded phosphorene layer results in a stabilization energy of -13.18 kcal/mol for the adsorbed H₂S molecule, confirming a strong interaction. researchgate.net This modification converts the material into a highly sensitive detector for hydrogen sulfide, with a short optimal regeneration time, making it suitable for reusable sensors. researchgate.net

Table 2: Comparison of Pristine and Sc-Doped Black Phosphorene for H₂S Sensing

Sensor MaterialAdsorption Energy (H₂S)Sensitivity Increase (Factor)Recovery Time (ms at room temp.)
Pristine Black PhosphoreneLow1x-
Sc-Doped Black Phosphorene-13.18 kcal/mol16x4.7

Data based on periodic DFT calculations. researchgate.net

The mechanism behind the enhanced sensitivity in scandium-doped materials involves strong adsorption and significant charge transfer between the gas molecule and the sensor surface. researchgate.net In the case of Sc-doped black phosphorene, the H₂S molecule adsorbs with a symmetrical configuration where its sulfur atom is positioned directly above the scandium atom. researchgate.net

Natural Bond Orbital (NBO) analysis, a method for studying charge distribution, reveals a substantial transfer of charge from the adsorbate (H₂S) to the adsorbent (the Sc-doped surface). researchgate.net This charge transfer is a key indicator of the sensing mechanism. researchgate.netresearchgate.net The movement of electrons from the H₂S molecule to the sensor material alters the latter's electrical conductivity or work function, which can be measured as a sensing signal. researchgate.netmdpi.com The significant charge transfer confirms a strong chemical interaction, which is responsible for the high adsorption energy and the notable change in the electronic properties of the material upon exposure to H₂S. researchgate.net This alteration of the bandgap and charge carrier concentration is fundamental to the operation of chemiresistive-type gas sensors. diva-portal.org

Emerging Research Directions and Future Outlook for Scandium Sulfide

Exploration of Novel Scandium Sulfide (B99878) Compositions and Heterostructures

The exploration of novel scandium sulfide compositions and heterostructures is a burgeoning field of materials science, driven by the promise of discovering new materials with tailored electronic, optical, and catalytic properties. Researchers are moving beyond the well-known scandium(III) sulfide (Sc2S3) to investigate ternary, quaternary, and even more complex systems.

One area of focus is the synthesis of ternary sulfides containing scandium and another metal. For instance, the introduction of copper and barium into the this compound matrix has led to the creation of ScCuS2 and BaScCuS3. researchgate.net These compounds have been shown to be wide-bandgap semiconductors, with band gaps (Eg) of 2.05 eV and 2.06 eV respectively, which are lower than that of pure Sc2S3 (2.53 eV). researchgate.net This tuning of the band gap is crucial for applications in optoelectronics. Similarly, first-principles calculations have been used to study the properties of the ternary d-metal sulfide Sc2CdS4, which is predicted to be a direct bandgap semiconductor with a value of 1.886 eV. researchgate.net

Another promising avenue is the development of heterostructures, which involve layering different materials to create unique interfacial properties. The creation of ultrathin heterostructures is a key area of research with potential applications in spintronics and quantum materials. researcher.life For example, the incorporation of scandium into III-nitride semiconductors can induce ferroelectric properties, opening up possibilities for new types of electronic devices. researcher.life Research into layered scandium disulfide (ScS2) has shown its potential as a cathode material for lithium-ion and beyond-lithium-ion batteries, exhibiting high voltage and low volume expansion upon intercalation with lithium and magnesium. researchgate.net

The synthesis methods for these novel materials are also a critical area of research. While traditional methods often involve heating the constituent elements at high temperatures, new techniques are being explored. wikipedia.org For example, a method based on the sulfidation of oxides has been used to synthesize Sc2S3, ScCuS2, and BaScCuS3 powders. researchgate.net Another approach involves the use of carbon disulfide (CS2) gas to synthesize scandium sulfides from scandium oxide. researchgate.net These innovative synthesis routes are crucial for producing high-quality materials and enabling the exploration of a wider range of compositions.

The following table provides a summary of some novel this compound compositions and their key properties:

CompoundFormulaCrystal StructureBand Gap (eV)Synthesis MethodPotential Applications
Scandium Copper SulfideScCuS2-2.05Oxide SulfidationOptoelectronics
Barium Scandium Copper SulfideBaScCuS3-2.06Oxide SulfidationOptoelectronics
Scandium Cadmium SulfideSc2CdS4-1.886 (calculated)-Optoelectronics
Scandium DisulfideScS2Layered--Battery Cathodes

Integration of Scandium Sulfides into Advanced Functional Devices

The unique properties of scandium sulfides make them promising candidates for integration into a variety of advanced functional devices. Their applications span across electronics, photonics, catalysis, and energy storage.

In the realm of optoelectronics , this compound (Sc2S3) is valued for its use in phosphorescent and luminescent materials, which have applications in display technologies and lighting. samaterials.comsamaterials.com Its semiconductor properties also make it suitable for use in light-emitting diodes (LEDs) and laser diodes. samaterials.comontosight.ai The ability to tune the band gap by creating ternary compounds like ScCuS2 and BaScCuS3 further expands their potential in this area. researchgate.net

Scandium sulfides also show promise in thermoelectric devices , which can convert waste heat into useful electrical energy. Scandium nitride (ScN) thin films, for example, have shown significant thermoelectric power factors. diva-portal.orgdiva-portal.org Research on scandium sesquitelluride (Sc2Te3), a compound chemically similar to sulfides, has demonstrated a peak thermoelectric figure of merit (zT) of 0.3 over a broad temperature range, indicating its potential for mid-temperature thermoelectric applications. mdpi.comresearchgate.net

In the field of catalysis , scandium compounds are known for their ability to enhance chemical reactions. samaterials.com Scandium-based catalysts have been used for the C-H alkylation of sulfides with alkenes, providing an efficient route for the synthesis of various sulfide derivatives. rsc.orgamericanelements.comnih.gov Metal-organic frameworks (MOFs) containing scandium have also been investigated as heterogeneous catalysts for the oxidation of sulfides. researchgate.net

Furthermore, scandium sulfides are being explored for their potential in energy storage . Layered scandium disulfide (ScS2) has been computationally identified as a promising cathode material for high-voltage lithium-ion and beyond-lithion-ion batteries. researchgate.net

The following table summarizes the potential applications of scandium sulfides in advanced functional devices:

Application AreaSpecific Device/UseKey this compound Property
OptoelectronicsPhosphors, LEDs, Laser DiodesLuminescence, Semiconductor properties
ThermoelectricsWaste Heat RecoveryHigh Power Factor, Low Thermal Conductivity
CatalysisChemical SynthesisCatalytic Activity
Energy StorageBattery CathodesHigh Voltage, Good Ion Intercalation

Development of Advanced Computational Models for Complex this compound Systems

The development of advanced computational models is playing a crucial role in accelerating the discovery and design of novel this compound materials. These models, based on techniques like Density Functional Theory (DFT), allow researchers to predict the structural, electronic, optical, and thermoelectric properties of complex this compound systems before they are synthesized in the lab.

First-principles calculations based on DFT are widely used to investigate the fundamental properties of scandium sulfides. For example, DFT has been used to study the electronic band structure and predict the band gaps of compounds like Sc2S3, ScCuS2, and BaScCuS3. researchgate.net These calculations have also been instrumental in identifying Sc2CdS4 as a potential direct bandgap semiconductor. researchgate.net

Computational models are also being employed to understand the behavior of scandium sulfides in specific applications. For instance, DFT studies have been used to elucidate the mechanism of scandium-catalyzed C-H alkylation of sulfides, revealing the role of a sulfide-facilitated mechanism. rsc.org In the context of energy storage, a combination of machine learning and ab initio techniques has been used to explore the configuration space of ScS2 and its intercalated compounds, identifying the layered structure as the most stable and predicting its high voltage as a battery cathode. researchgate.net

Furthermore, computational models are essential for understanding the properties of complex heterostructures. The Materials Project, for example, provides a database of computed properties for a vast number of materials, including this compound (Sc2S3), which can be used to screen for potential heterostructure candidates. materialsproject.org

The development of more sophisticated computational models is an active area of research. For example, quasi-harmonic Debye models are being used to investigate the thermodynamic properties of this compound systems under varying temperature and pressure. researchgate.net As computational power increases and theoretical models become more accurate, the role of computational materials science in guiding the experimental synthesis and characterization of new this compound materials is expected to grow even further.

The following table lists some of the key computational techniques and their applications in the study of this compound systems:

Computational TechniqueApplicationExample Research
Density Functional Theory (DFT)Predicting electronic and optical properties, understanding reaction mechanismsCalculation of band gaps for Sc2S3, ScCuS2, and BaScCuS3 researchgate.net; Elucidation of the mechanism for Sc-catalyzed C-H alkylation rsc.org
Machine Learning & Ab Initio MethodsExploring configuration space, predicting stable structuresIdentification of layered ScS2 as a promising battery cathode researchgate.net
Quasi-harmonic Debye ModelInvestigating thermodynamic propertiesStudy of thermodynamic parameters of Sc2CdS4 under varying temperature and pressure researchgate.net
Molecular DynamicsSimulating ion transport pathwaysGuiding the design of improved solid-state electrolytes mdpi.com

Q & A

Q. What are the optimal synthesis conditions for high-purity scandium sulfide (ScS) in laboratory settings?

Methodological Answer: High-purity ScS can be synthesized via high-temperature vaporization (2072 ± 1 K) using scandium and sulfur in a controlled inert atmosphere. Crucible materials (e.g., tungsten) and temperature calibration are critical to avoid contamination. Post-synthesis, electron microprobe analysis with calibrated standards ensures stoichiometric validation (e.g., Sc:S ≈ 1:1.8 for ScS₀.₈₆) .

Q. What characterization techniques are most effective for analyzing this compound’s structural and electronic properties?

Methodological Answer:

  • X-ray diffraction (XRD) for crystallographic phase identification.
  • Electron microprobe analysis for elemental composition and stoichiometry validation .
  • UV-Vis spectroscopy and X-ray photoelectron spectroscopy (XPS) to study electronic band structure and oxidation states .

Q. How can researchers ensure reproducibility in this compound synthesis experiments?

Methodological Answer: Standardize protocols for temperature control (±1 K precision), crucible pre-treatment, and sulfur vapor pressure regulation. Document systematic errors (e.g., microprobe calibration drift) and validate results against thermodynamic databases (e.g., JANAF tables) .

Advanced Research Questions

Q. What computational strategies resolve mechanistic ambiguities in this compound-catalyzed C–H alkylation reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model catalytic cycles, including alkene insertion and protonation steps. For example, scandium-sulfide coordination stabilizes transition states (TS3, ΔG‡ ≈ 4.57 KIE), validated against experimental kinetic isotope effects (KIE). Hybrid QM/MM methods improve accuracy for solvent interactions .

Q. How do vapor pressure discrepancies in the scandium-sulfur system impact phase diagram reliability?

Methodological Answer: Discrepancies arise from calibration variances (e.g., mass spectrometer vs. target collection). Resolve by cross-validating partial pressure measurements (e.g., ScS(g) ≈ 4.71 × 10⁻³ atm at 2072 K) and applying third-law thermodynamic calculations to reconcile entropy values .

Q. What experimental designs address contradictions in this compound’s thermodynamic stability under oxidative conditions?

Methodological Answer: Use controlled-atmosphere thermogravimetric analysis (TGA) to monitor oxidation kinetics. Compare this compound with analogous rare-earth sulfides (e.g., Y₂S₃) to isolate cation size effects. Supplement with in situ Raman spectroscopy to detect intermediate oxide-sulfide phases .

Q. How can spectroscopic data resolve controversies about this compound’s role in solid-state ion conduction?

Methodological Answer: Neutron diffraction paired with impedance spectroscopy quantifies ion migration pathways. For example, sulfide vacancies in ScS₀.₈₆ enhance ionic conductivity, but competing electronic conduction requires Hebb-Wagner polarization experiments to decouple contributions .

Data Analysis & Contradiction Resolution

Q. What statistical frameworks are suitable for reconciling conflicting catalytic activity data in this compound studies?

Methodological Answer: Apply multivariate regression to isolate variables (e.g., sulfide coordination number, solvent polarity). Use Bland-Altman plots to assess inter-lab measurement biases. Transparent reporting of confidence intervals (e.g., ±5% for KIE) is critical .

Q. How should researchers validate this compound’s defect structures when experimental and computational results conflict?

Methodological Answer: Combine high-resolution TEM for direct defect imaging with Monte Carlo simulations of vacancy formation energies. Cross-reference with positron annihilation spectroscopy to detect vacancy clusters .

Methodological Best Practices

What criteria define a robust research question for this compound studies?

Guidelines:

  • Precision : Avoid broad terms like "study catalytic activity"; instead, specify "kinetics of ethylene insertion in ScS-catalyzed C–H alkylation."
  • Feasibility : Ensure access to specialized tools (e.g., high-temperature reactors, DFT software).
  • Novelty : Address gaps, such as sulfide’s dual role as catalyst and ligand .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.